molecular formula C5H6OS B13124685 2-methylthiophen-3(2H)-one

2-methylthiophen-3(2H)-one

Katalognummer: B13124685
Molekulargewicht: 114.17 g/mol
InChI-Schlüssel: FJBBEVYUHCNLKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methylthiophen-3(2H)-one is an organosulfur compound with the molecular formula C5H6OS It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylthiophen-3(2H)-one can be achieved through several methods. One common approach involves the halogenation of 2-methylthiophene followed by oxidation. For example, 2-methylthiophene can be brominated to form 3-bromo-2-methylthiophene, which is then oxidized to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the Grignard reaction, where 3-bromo-2-methylthiophene is treated with a Grignard reagent (e.g., i-PrMgCl/LiCl) in tetrahydrofuran (THF) to form the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-methylthiophen-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-methylthiophen-3(2H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-methylthiophen-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can participate in radical reactions, where it forms reactive intermediates that can further react with other molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methylthiophene: A closely related compound with a similar structure but without the ketone group.

    3-methylthiophene: Another thiophene derivative with a methyl group at a different position.

    Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group instead of a ketone.

Uniqueness

2-methylthiophen-3(2H)-one is unique due to the presence of the ketone group, which imparts different chemical reactivity compared to other thiophene derivatives. This functional group allows for a wider range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C5H6OS

Molekulargewicht

114.17 g/mol

IUPAC-Name

2-methylthiophen-3-one

InChI

InChI=1S/C5H6OS/c1-4-5(6)2-3-7-4/h2-4H,1H3

InChI-Schlüssel

FJBBEVYUHCNLKE-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=O)C=CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.